3-Methoxy-4-(4-methylphenyl)benzoic acid
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Description
3-Methoxy-4-(4-methylphenyl)benzoic acid is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as 3-Methoxy-p-toluic acid and 4-methyl-m-anisic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3,5-dihydroxy-4-methylbenzoic acid has been efficiently carried out . In another study, the reactions were carried out using 1 equivalent of several commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The molecular weight of this compound is 166.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Safety and Hazards
Properties
IUPAC Name |
3-methoxy-4-(4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-8-7-12(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBCAGYNOHMCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688624 |
Source
|
Record name | 2-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-95-4 |
Source
|
Record name | 2-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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